Ethyl 4,5-dibromo-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 4,5-dibromo-1H-pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of two bromine atoms at the 4 and 5 positions, an ethyl ester group at the 3 position, and a pyrazole ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,5-dibromo-1H-pyrazole-3-carboxylate typically involves the bromination of ethyl 1H-pyrazole-3-carboxylate. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the 4 and 5 positions. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-dibromo-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The compound can be reduced to form ethyl 4,5-dihydro-1H-pyrazole-3-carboxylate using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation can be performed to introduce additional functional groups or to modify the existing ones.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products
Substitution: Ethyl 4,5-disubstituted-1H-pyrazole-3-carboxylates.
Reduction: Ethyl 4,5-dihydro-1H-pyrazole-3-carboxylate.
Oxidation: Various oxidized derivatives depending on the oxidizing agent used.
Scientific Research Applications
Ethyl 4,5-dibromo-1H-pyrazole-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4,5-dibromo-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The bromine atoms and the pyrazole ring play crucial roles in its reactivity and binding affinity . The compound may also undergo metabolic transformations, leading to the formation of active metabolites that contribute to its overall activity .
Comparison with Similar Compounds
Ethyl 4,5-dibromo-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives:
Ethyl 1H-pyrazole-3-carboxylate: Lacks the bromine atoms, making it less reactive in substitution reactions.
Ethyl 4-bromo-1H-pyrazole-3-carboxylate: Contains only one bromine atom, leading to different reactivity and applications.
Ethyl 4,5-dichloro-1H-pyrazole-3-carboxylate: Similar structure but with chlorine atoms instead of bromine, resulting in different chemical properties and reactivity.
This compound is unique due to the presence of two bromine atoms, which enhance its reactivity and make it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
ethyl 4,5-dibromo-1H-pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2N2O2/c1-2-12-6(11)4-3(7)5(8)10-9-4/h2H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNICTJBKFFMST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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